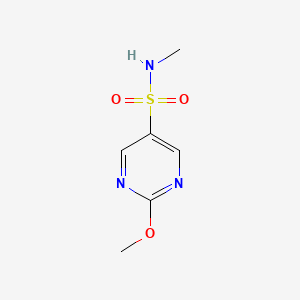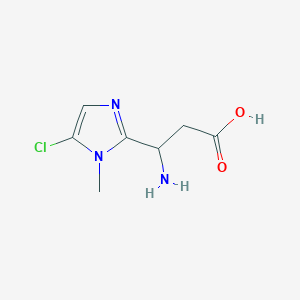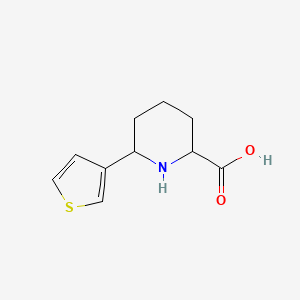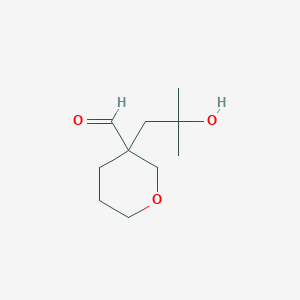
1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group and a 3-methylpentan-2-yl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
N-Alkylation: The 3-methylpentan-2-yl group can be introduced through N-alkylation using the corresponding alkyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-3-amine
- 1-Methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine
- 1-(3-Fluorophenyl)-4-methylpentan-1-amine
Uniqueness
1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-ethyl-N-(3-methylpentan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-5-9(3)10(4)13-11-7-12-14(6-2)8-11/h7-10,13H,5-6H2,1-4H3 |
InChI Key |
PELQKBMYVWKQRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=CN(N=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(5-Bromo-2-methylphenyl)methoxy]azetidine](/img/structure/B13303989.png)



![5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile](/img/structure/B13304014.png)
![3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol](/img/structure/B13304015.png)

![{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine](/img/structure/B13304037.png)


![7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13304053.png)

